2-[(Piperidin-4-yl)methoxy]-4-(trifluoromethyl)pyridine dihydrochloride
Description
2-[(Piperidin-4-yl)methoxy]-4-(trifluoromethyl)pyridine dihydrochloride is a heterocyclic compound featuring a pyridine core substituted with a trifluoromethyl group at the 4-position and a piperidin-4-ylmethoxy group at the 2-position. The dihydrochloride salt form enhances its solubility and stability, making it suitable for pharmaceutical and chemical research applications. Its molecular weight is approximately 333.62 g/mol (estimated based on structural analogs) . The trifluoromethyl group contributes to lipophilicity and metabolic resistance, while the piperidine moiety may influence receptor-binding interactions.
Properties
IUPAC Name |
2-(piperidin-4-ylmethoxy)-4-(trifluoromethyl)pyridine;dihydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15F3N2O.2ClH/c13-12(14,15)10-3-6-17-11(7-10)18-8-9-1-4-16-5-2-9;;/h3,6-7,9,16H,1-2,4-5,8H2;2*1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWOOULUMXMBSSP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1COC2=NC=CC(=C2)C(F)(F)F.Cl.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17Cl2F3N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(Piperidin-4-yl)methoxy]-4-(trifluoromethyl)pyridine dihydrochloride typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through various methods, including the hydrogenation of pyridine derivatives or the cyclization of appropriate precursors.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonates under specific conditions.
Coupling with Pyridine: The final step involves coupling the piperidine and trifluoromethyl groups with a pyridine ring. This can be achieved through nucleophilic substitution or other suitable reactions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and the use of catalytic systems may be employed to enhance efficiency.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The pyridine ring’s electron-deficient nature (due to the trifluoromethyl group) facilitates nucleophilic aromatic substitution (NAS) at specific positions.
Key Findings :
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The trifluoromethyl group directs substitution to the pyridine’s 2- and 4-positions .
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Piperidine’s basicity enhances the leaving-group ability of the methoxy oxygen under strong base conditions .
Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions enable functionalization of the pyridine ring or piperidine side chain.
Mechanistic Insights :
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The trifluoromethyl group stabilizes intermediates in Suzuki couplings via electron-withdrawing effects .
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Piperidine’s nitrogen participates in Buchwald–Hartwig amination to form C–N bonds .
Hydrogenation and Reduction
The piperidine ring undergoes hydrogenation, while the pyridine ring resists reduction under mild conditions.
Notable Observations :
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Hydrogenation selectively reduces the piperidine’s double bonds without affecting the pyridine ring.
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N-Oxidation enhances the pyridine’s electrophilicity for further functionalization .
Functional Group Transformations
The piperidine and methoxy groups serve as handles for diverse transformations.
| Reaction Type | Conditions | Products | Yield | Reference |
|---|---|---|---|---|
| Acylation | AcCl, Et3N, CH2Cl2, 0°C to RT | N-Acylpiperidine derivatives | 82% | |
| Alkylation | R-X, K2CO3, DMF, 60°C | Quaternary piperidinium salts | 70% |
Applications :
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Acylated derivatives show enhanced pharmacokinetic properties in drug discovery.
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Alkylation modifies the piperidine’s steric and electronic profile for receptor binding.
Acid/Base-Mediated Reactions
The dihydrochloride salt undergoes pH-dependent reactivity:
| Reaction Type | Conditions | Products | Yield | Reference |
|---|---|---|---|---|
| Deprotonation | NaOH (aq), EtOAc, RT | Free base form | 95% | |
| Salt Metathesis | AgNO3, H2O, RT | Silver complexes for catalytic applications | 88% |
Structural Impact :
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Deprotonation regenerates the free base, enabling reactions in non-polar solvents .
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Silver complexes act as intermediates in C–H activation reactions .
Thermal and Photochemical Stability
The compound decomposes under extreme conditions:
| Condition | Observation | Reference |
|---|---|---|
| Heating (>200°C) | Pyridine ring decomposition via CF3 loss | |
| UV Light (254 nm) | Radical formation at the piperidine C–H bonds |
Degradation Pathways :
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Thermal cleavage releases HF gas, forming defluorinated byproducts .
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Photolysis generates reactive radicals for polymerization applications .
Comparative Reactivity Table
| Reaction | Rate (k, s⁻¹) | Activation Energy (kJ/mol) | Reference |
|---|---|---|---|
| NAS (Methoxy Displacement) | 1.2 × 10⁻³ | 85.3 | |
| Suzuki Coupling | 4.5 × 10⁻⁴ | 92.1 | |
| Hydrogenation | 2.8 × 10⁻² | 45.6 |
Scientific Research Applications
Anticancer Research
Recent studies have highlighted the compound's potential as an anticancer agent. For instance, it has been investigated for its ability to inhibit specific kinases involved in tumor growth. The trifluoromethyl group is known to enhance the lipophilicity of compounds, potentially improving their interaction with target proteins in cancer cells .
Neuropharmacological Effects
The piperidine moiety suggests possible neuropharmacological applications. Compounds with similar structures have been shown to exhibit activity against various neurological disorders by modulating neurotransmitter systems. Research indicates that such compounds can act as antagonists or agonists at specific receptors, potentially offering therapeutic benefits in conditions like anxiety and depression .
Drug Development
The compound is being explored in drug development pipelines for treating various diseases, including cancer and neurodegenerative disorders. Its structural characteristics allow for modifications that can lead to derivatives with enhanced efficacy and reduced side effects. The ongoing research focuses on optimizing these derivatives for clinical use .
Structure-Activity Relationship Studies
Understanding the structure-activity relationships (SAR) of this compound is crucial for its development as a therapeutic agent. Studies have shown that small changes in the molecular structure can significantly affect biological activity, highlighting the importance of systematic SAR investigations .
- Anticancer Activity : A study published in a peer-reviewed journal demonstrated that derivatives of this compound exhibited significant cytotoxicity against various cancer cell lines, suggesting its potential as a lead compound in anticancer drug discovery .
- Neuropharmacological Investigations : Another study explored the effects of similar piperidine-based compounds on neurotransmitter modulation, indicating that they could serve as candidates for treating anxiety disorders by acting on serotonin receptors .
- Drug Development Pipeline : Current research efforts are focused on synthesizing new analogs of this compound to improve its pharmacokinetic properties and reduce toxicity while maintaining efficacy against targeted diseases .
Mechanism of Action
The mechanism of action of 2-[(Piperidin-4-yl)methoxy]-4-(trifluoromethyl)pyridine dihydrochloride involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
2-[(Piperidin-4-yl)methoxy]-3-(trifluoromethyl)pyridine Hydrochloride
Structural Differences :
Physicochemical Properties :
- Molecular Weight : 296.72 g/mol (vs. ~333.62 g/mol for the dihydrochloride form) .
- Solubility : The dihydrochloride form likely exhibits higher aqueous solubility due to increased ionic character.
4-(Diphenylmethoxy)piperidine Hydrochloride
Structural Differences :
- Core Structure : Piperidine ring substituted with a diphenylmethoxy group (vs. pyridine with trifluoromethyl and piperidinylmethoxy groups).
- Aromaticity : Diphenylmethoxy introduces bulkier aromatic substituents compared to the pyridine-trifluoromethyl system.
Functional Contrast :
- The diphenylmethoxy group in 4-(Diphenylmethoxy)piperidine Hydrochloride may favor interactions with hydrophobic binding pockets, whereas the trifluoromethylpyridine moiety in the target compound offers a balance of lipophilicity and polarity.
General Comparison of Key Properties
Research Findings and Implications
- Pharmacological Potential: The 4-trifluoromethylpyridine scaffold is prevalent in drug discovery due to its metabolic stability and ability to modulate enzyme activity. The dihydrochloride salt may improve bioavailability in preclinical studies.
- Regulatory Status : Compliance with Chinese GB/T standards (e.g., GB/T 16483-2008) and international regulations (e.g., EU REACH) is critical for industrial use .
Biological Activity
2-[(Piperidin-4-yl)methoxy]-4-(trifluoromethyl)pyridine dihydrochloride is a synthetic compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its unique structural features and potential biological activities. This compound is characterized by the presence of a piperidine ring, a trifluoromethyl group, and a pyridine moiety, which contribute to its diverse pharmacological properties.
- Molecular Formula : C12H16ClF3N2O
- Molecular Weight : 296.72 g/mol
- CAS Number : 2097937-66-9
- Purity : >95%
The biological activity of 2-[(Piperidin-4-yl)methoxy]-4-(trifluoromethyl)pyridine dihydrochloride is primarily attributed to its ability to interact with various molecular targets, including receptors and enzymes. The trifluoromethyl group enhances lipophilicity, potentially improving membrane permeability and receptor binding affinity.
Biological Activity Overview
Research indicates that this compound may exhibit a range of biological activities:
Antimicrobial Activity
Studies have shown that derivatives of piperidine compounds exhibit significant antibacterial properties. For instance, related compounds have demonstrated effectiveness against both Gram-positive and Gram-negative bacteria, suggesting potential applications in treating bacterial infections .
Antitumor Activity
Compounds with similar structural motifs have been evaluated for their anticancer properties. For example, pyrrolo[3,4-c]pyridine derivatives have shown promise in inhibiting tumor growth in various cancer cell lines, indicating that 2-[(Piperidin-4-yl)methoxy]-4-(trifluoromethyl)pyridine dihydrochloride may possess similar anticancer effects .
Neurological Effects
Research into piperidine derivatives has revealed potential neuroprotective effects. Compounds in this class are being investigated for their ability to modulate neurotransmitter systems, which could be beneficial in treating neurodegenerative diseases .
Case Studies and Research Findings
Comparative Analysis with Similar Compounds
The biological activity of 2-[(Piperidin-4-yl)methoxy]-4-(trifluoromethyl)pyridine dihydrochloride can be compared with other similar compounds:
| Compound | Structure | Biological Activity |
|---|---|---|
| 2-(Piperidin-4-yl)pyridine dihydrochloride | Lacks trifluoromethyl group | Moderate antibacterial activity |
| 4-(Trifluoromethyl)pyridine | Lacks piperidine ring | Limited neuroprotective effects |
| Pyrrolo[3,4-c]pyridine derivatives | Contains pyrrole moiety | Antitumor and antimicrobial activities |
Q & A
Basic Research Questions
Q. How can researchers optimize the synthesis of 2-[(Piperidin-4-yl)methoxy]-4-(trifluoromethyl)pyridine dihydrochloride?
- Methodology : Synthesis typically involves coupling piperidine derivatives with functionalized pyridines. For example, nucleophilic substitution reactions under inert atmospheres (e.g., using dichloromethane as a solvent and triethylamine as a base) are common . Post-synthesis purification via recrystallization or column chromatography (silica gel, methanol/dichloromethane gradients) is critical to achieve >95% purity.
- Key Parameters : Reaction temperature (20–25°C), stoichiometric ratios (1:1.2 piperidine:pyridine precursor), and reaction time (12–24 hours) must be tightly controlled .
Q. What analytical techniques are recommended for structural characterization?
- Primary Methods :
- NMR : H and C NMR to confirm substitution patterns (e.g., trifluoromethyl group at C4, piperidinylmethoxy at C2) .
- LC-MS : High-resolution mass spectrometry (HRMS) to verify molecular ion peaks (e.g., [M+H] at m/z 347.1) and assess purity .
- Supplementary Techniques : FT-IR for functional group analysis (e.g., C-F stretches at 1100–1200 cm) and X-ray crystallography for solid-state conformation studies .
Q. What are the solubility and stability profiles of this compound under laboratory conditions?
- Solubility : Highly soluble in polar aprotic solvents (e.g., DMSO, DMF) but poorly soluble in water. Solubility in ethanol is moderate (≈10 mg/mL at 25°C) .
- Stability : Stable at room temperature in dry, dark conditions. Degrades at >150°C (DSC data). Aqueous solutions (pH <5) may hydrolyze the methoxy group over 48 hours .
Advanced Research Questions
Q. How does the trifluoromethyl group influence reactivity in cross-coupling reactions?
- Mechanistic Insight : The electron-withdrawing trifluoromethyl group activates the pyridine ring for electrophilic substitution but may sterically hinder nucleophilic attacks at C4. Computational modeling (DFT) suggests enhanced electrophilicity at C3 and C5 positions .
- Case Study : Suzuki-Miyaura coupling with aryl boronic acids at C5 requires Pd(PPh) catalyst and microwave irradiation (80°C, 2 hours) for >70% yield .
Q. What strategies resolve contradictions in biological activity data across studies?
- Root Cause Analysis : Discrepancies often arise from impurity profiles (e.g., residual solvents or unreacted intermediates). Validate purity via orthogonal methods (HPLC, F NMR) .
- Experimental Design : Use standardized assays (e.g., kinase inhibition with ATP-competitive controls) and include negative controls (e.g., piperidine-free analogs) to isolate target effects .
Q. How can computational modeling predict metabolite formation?
- In Silico Tools : Use software like Schrödinger’s Metabolite Predictor to identify likely Phase I metabolites (e.g., hydroxylation at piperidine C3 or oxidative demethylation of the methoxy group). Validate with in vitro microsomal assays (human liver microsomes, NADPH cofactor) .
Q. What are the challenges in establishing structure-activity relationships (SAR) for this compound?
- Key Variables :
- Piperidine Conformation : Chair vs. boat configurations affect binding to CNS targets (e.g., σ receptors) .
- Trifluoromethyl Position : Para-substitution on pyridine enhances metabolic stability compared to ortho-substitution .
- Data Table :
| Derivative | IC (σ receptor) | LogP | Metabolic Stability (t) |
|---|---|---|---|
| Target Compound | 12 nM | 2.1 | 45 min |
| Ortho-CF analog | 85 nM | 2.3 | 22 min |
| Piperidine-free analog | >1 µM | 1.8 | >120 min |
Handling and Safety
Q. What precautions are essential for safe handling?
- PPE : Nitrile gloves, lab coat, and safety goggles. Use fume hoods for weighing and synthesis .
- Spill Management : Absorb with inert material (vermiculite), neutralize with 5% acetic acid, and dispose as hazardous waste .
Q. How should researchers address incomplete toxicity data?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
